N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Multicomponent reactions have also been explored for the C(1)-functionalization of tetrahydroisoquinolines, involving the isomerization of iminium intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable multicomponent reactions and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a neuroprotective agent and its role in modulating neurotransmitter systems.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation. This leads to increased levels of neurotransmitters, which can have neuroprotective and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the cyclohexene carboxamide moiety.
1,4-Isoquinolinedione: Another isoquinoline derivative with different functional groups and biological activities.
Uniqueness
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15(12-4-2-1-3-5-12)18-13-7-6-11-8-9-17-16(20)14(11)10-13/h1-2,6-7,10,12H,3-5,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFZKKIOROHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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